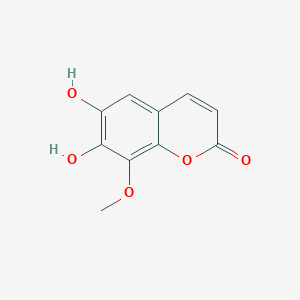

6,7-Dihydroxy-8-methoxycoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydroxy-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-14-10-8(13)6(11)4-5-2-3-7(12)15-9(5)10/h2-4,11,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRQIGWFHQJJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1O)O)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies for 6,7 Dihydroxy 8 Methoxycoumarin

Botanical Sources and Distribution of 6,7-Dihydroxy-8-methoxycoumarin

The distribution of this compound and its isomers is widespread throughout the plant kingdom. These compounds are secondary metabolites, and their presence can vary significantly between different plant families, genera, and even between different parts of the same plant.

Isolation from Specific Plant Genera and Species

While the prompt suggests Pileostegia viburnoides var. glabrescens as a potential source, a detailed phytochemical investigation of the leaves of Pileostegia viburnoides led to the isolation of 25 compounds, including the simple coumarin (B35378) umbelliferone (B1683723), but not this compound itself. researchgate.net

However, the isomeric coumarin, isofraxidin (B1672238) (7-hydroxy-6,8-dimethoxycoumarin), is well-documented and found abundantly in nature. It is prominently isolated from genera such as Eleutherococcus and Fraxinus. nih.govresearchgate.netrhs.org.uk The Asteraceae family is particularly rich in this and related coumarin compounds. nih.govburncoose.co.ukmdpi.com Another isomer, fraxidin (B1674052) (8-hydroxy-6,7-dimethoxycoumarin), has been successfully isolated from the ethyl acetate (B1210297) fraction of Jarak Tintir stem (Jatropha multifida L.). emeraldplants.co.uk Furthermore, a glucoside derivative, isofraxetin-6-O-β-d-glucopyranoside, has been identified in the traditional medicinal herb Xanthoceras sorbifolia Bunge, indicating that the aglycone this compound is also biosynthetically present.

Table 1: Selected Botanical Sources of this compound and Related Isomers

| Compound Name | Isomer/Derivative of Target Compound | Botanical Source (Genus/Species) | Plant Family |

| Isofraxidin | Isomer (7-hydroxy-6,8-dimethoxycoumarin) | Eleutherococcus spp., Fraxinus spp. | Araliaceae, Oleaceae |

| Fraxidin | Isomer (8-hydroxy-6,7-dimethoxycoumarin) | Jatropha multifida L. | Euphorbiaceae |

| Isofraxetin-6-O-β-d-glucopyranoside | Glucoside Derivative | Xanthoceras sorbifolia Bunge | Sapindaceae |

| Umbelliferone | Related Simple Coumarin | Pileostegia viburnoides | Hydrangeaceae |

Co-isolation with Other Coumarin Analogues in Complex Natural Extracts

The isolation of a single coumarin from a natural source is rare. Typically, this compound and its isomers are found within a complex mixture of structurally similar analogues. The process of extraction and fractionation often yields a collection of these related compounds.

For instance, comprehensive analyses of plant extracts rich in isofraxidin often reveal the co-presence of other coumarins such as fraxidin, fraxetin (B1674051) (7,8-dihydroxy-6-methoxycoumarin), isofraxetin (B11897772) (a synonym for this compound), fraxinol (B1674153) (6-hydroxy-5,7-dimethoxycoumarin), and fraxin (B1674053) (a glucoside of fraxetin). burncoose.co.uk This co-occurrence underscores the shared biosynthetic pathways leading to the diversity of coumarins within a single plant.

A study on the fruits of Peucedanum luxurians resulted in the isolation of a variety of coumarins, including 6′,7′-dihydroxybergamottin, officinalin, stenocarpin isobutyrate, officinalin isobutyrate, 8-methoxypeucedanin, and peucedanin, demonstrating the complexity of coumarin profiles in plant tissues. Similarly, analysis of Viola odorata confirmed the presence of the simple coumarins umbelliferone and esculetin (B1671247).

Table 2: Examples of Co-isolated Coumarin Analogues

| Plant Source | Co-isolated Coumarins |

| Fraxinus spp. | Fraxidin, Fraxetin, Isofraxetin, Fraxinol, Fraxin |

| Peucedanum luxurians | 6′,7′-dihydroxybergamottin, Officinalin, Peucedanin |

| Viola odorata | Umbelliferone, Esculetin |

Advanced Chromatographic Separation Techniques for Coumarin Isolation

The structural similarity among coumarin analogues necessitates the use of high-resolution chromatographic techniques for their effective separation and purification.

High-Performance Liquid Chromatography (HPLC) in Natural Product Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of coumarins from crude plant extracts. Its versatility and efficiency make it ideal for separating complex mixtures. Reversed-phase HPLC, often using C18 columns, is commonly employed. For instance, the final purification of isofraxidin from a methanolic extract of Saposhnikovia divaricate root was achieved using reversed-phase HPLC after initial fractionation by column chromatography. burncoose.co.uk The separation of structurally similar isomers, such as different coumarins or flavonoids, can be optimized by adjusting parameters like the mobile phase composition (e.g., water, acetonitrile (B52724), and modifiers like formic or acetic acid), column temperature, and flow rate.

Supercritical Fluid Chromatography (SFC) as a Preparative Tool

Preparative Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to traditional preparative HPLC. This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727). The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption. SFC is highly effective for both chiral and achiral separations and is increasingly adopted in the pharmaceutical industry for purifying compounds. While specific preparative SFC applications for this compound are not extensively detailed, the technique's success in separating other classes of natural products, including other coumarins, makes it a highly suitable tool for its preparative isolation.

Thin-Layer Chromatography (TLC) for Fractionation and Monitoring

Thin-Layer Chromatography (TLC) is an invaluable tool in the study of natural products for its simplicity, speed, and low cost. It is widely used for the initial screening of plant extracts to detect the presence of coumarins. researchgate.net Coumarins often exhibit characteristic fluorescence under UV light (typically blue or green), which makes them readily visible on a TLC plate, sometimes enhanced by spraying with reagents like potassium hydroxide. TLC is also crucial for monitoring the progress of column chromatography separations, allowing researchers to identify which fractions contain the compounds of interest before undertaking more complex analysis or purification steps. researchgate.net It can be used for qualitative analysis by comparing the retardation factor (Rf) values of spots with those of known standards.

Spectroscopic and Spectrometric Approaches for Structure Elucidation of Isolated Coumarins

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within a coumarin molecule. The position and intensity of the absorption bands in the UV-Vis spectrum are influenced by the substitution pattern on the coumarin core. cdnsciencepub.com For instance, the presence of hydroxyl and methoxy (B1213986) groups can cause shifts in the absorption maxima. cdnsciencepub.com While specific UV-Vis data for this compound is not extensively detailed in the provided results, the technique is fundamental in the analysis of related coumarins. neliti.comresearchgate.net For example, the UV-Vis spectrum of a related compound, 7,8-dihydroxy-6-methoxycoumarin (fraxetin), is used in its characterization. sigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. In the case of this compound and its analogs, the IR spectrum would be expected to show characteristic absorption bands for the phenolic hydroxyl (-OH) groups, the lactone carbonyl (C=O) group, and the carbon-carbon double bonds (C=C) of the aromatic ring and pyrone ring. mdpi.com For example, the IR spectrum of a structurally similar compound, 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, displays a broad band around 3397 cm⁻¹ characteristic of phenolic groups. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) NMR, is arguably the most powerful tool for the structural elucidation of organic molecules like coumarins.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals are all used to piece together the molecular structure. For instance, the ¹H NMR spectrum of a coumarin would show distinct signals for the protons on the aromatic and pyrone rings, as well as for any substituent groups like methoxy (-OCH₃) groups. mdpi.comresearchgate.netchemicalbook.com

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic). mdpi.comspectrabase.com For example, the ¹³C NMR spectrum of 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one confirms the presence of two methoxy groups and the carbons of the coumarin double bonds. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion and the fragment ions are detected. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. mdpi.comresearchgate.netbenthamopen.com The fragmentation pattern can be characteristic of the coumarin core and its substituents, aiding in structure confirmation. researchgate.net

Interactive Data Table: Spectroscopic Data for Related Coumarins

| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Mass Spectrometry (m/z) | IR (cm⁻¹) |

| 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | Signals for two methoxy groups and coumarin double bonds are present (DMSO-d₆). mdpi.com | Signals for two methoxy groups and coumarin double bonds are present (DMSO-d₆). mdpi.com | Molecular weight confirmed as 238; fragment at 223 (MW - CH₃). mdpi.com | Broad band at 3397 (phenolic groups). mdpi.com |

| N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carbimidic acid | 3.82 (s, 3H, OCH₃), 6.84–7.40 (m, 6H, Ar-H), 8.97 (s, 1H, H-4), 9.82 (s, 1H, phenolic OH), 14.10 (s, 1H, OH) (DMSO-d₆). mdpi.com | Methoxy (OCH₃) group at δ 56.30–57.05; C=O at δ 159.00–165.50; N=C-OH at δ 190.35–192.46. mdpi.com | Not specified. | 3430–3415 (br. OH), 1743 (C=O), 1632 (C=N), 1615, 1567 (C=C), 1210, 1109, 1032 (C-O). mdpi.com |

| 7-Methoxycoumarin (B196161) | 3.87 (s, 3H, OCH₃), 6.19-7.70 (m, 5H, Ar-H and pyrone-H) (CDCl₃). nih.gov | Not specified. | Molecular ion at m/z 176.0. nih.gov | Not specified. |

Synthetic Strategies and Chemical Modification of the 6,7 Dihydroxy 8 Methoxycoumarin Skeleton

De Novo Synthesis of Coumarin (B35378) Core Structures and Hydroxycoumarins

The creation of the coumarin nucleus from basic starting materials, known as de novo synthesis, is a cornerstone of organic chemistry. Several classical and modern methods have been developed to efficiently construct these heterocyclic systems.

Acid-Catalyzed Condensation Reactions (e.g., Pechmann Condensation)

The Pechmann condensation is a widely utilized and powerful method for the synthesis of coumarins. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent dehydration to form the final coumarin ring system. wikipedia.org

For the synthesis of hydroxycoumarins, highly activated phenols like resorcinol (B1680541) can undergo the Pechmann condensation under milder conditions. wikipedia.org For instance, the reaction of resorcinol with ethyl acetoacetate (B1235776) in the presence of a catalyst like concentrated sulfuric acid yields 7-hydroxy-4-methylcoumarin. jetir.org The reaction conditions, such as temperature and the choice of acid catalyst, can significantly influence the reaction's efficiency and yield. jetir.org Studies have shown that while various strong acids like AlCl₃ and CH₄SO₃ can be used, concentrated H₂SO₄ often provides optimal results for this transformation. wikipedia.orgjetir.org

The following table summarizes the optimization of the Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin:

| Entry | Reactants | Catalyst | Conditions | Yield (%) |

| 1 | Resorcinol, Ethyl Acetoacetate | dil. H₂SO₄ | - | Lower |

| 2 | Resorcinol, Ethyl Acetoacetate | conc. HCl | - | Lower |

| 3 | Resorcinol, Ethyl Acetoacetate | conc. H₂SO₄ | 5°C to RT, 18h | 88 |

Data sourced from a study on the optimized Pechmann condensation. jetir.org

Microwave-Assisted Synthetic Approaches in Coumarin Chemistry

In recent years, microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods. nih.gov This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles. rsc.orgderpharmachemica.com The application of microwave irradiation to the Pechmann condensation has been particularly successful. derpharmachemica.comrasayanjournal.co.in

For example, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate can be achieved in a solvent-free environment using a Lewis acid catalyst like SnCl₂·2H₂O under microwave irradiation. rasayanjournal.co.in This method offers a substantial improvement over traditional protocols, with an optimized yield of 55.25% achieved in just 260 seconds. rasayanjournal.co.in Another green approach involves using fly ash, a byproduct from thermal power stations, as a catalyst in the microwave-assisted Pechmann condensation, also under solvent-free conditions. derpharmachemica.com

The table below illustrates the effect of reaction time on the yield of 7-hydroxy-4-methylcoumarin in a microwave-assisted synthesis:

| Entry | Reactant Ratio (Resorcinol:Ethyl Acetoacetate) | Catalyst (mol%) | Time (s) | Yield (%) |

| 1 | 1:1 | 10% SnCl₂·2H₂O | 180 | 45.50 |

| 2 | 1:1 | 10% SnCl₂·2H₂O | 220 | 50.75 |

| 3 | 1:1 | 10% SnCl₂·2H₂O | 260 | 55.25 |

| 4 | 1:1 | 10% SnCl₂·2H₂O | 300 | 52.25 |

Data from a study on microwave-assisted synthesis of 4-methyl coumarins. rasayanjournal.co.in

Targeted Functionalization and Derivatization of Coumarin Scaffolds

Once the coumarin core is synthesized, further chemical modifications can be introduced to tailor its properties. The dihydroxy-methoxy substitution pattern of the target compound provides specific handles for such transformations.

Regioselective Alkylation and Methylation of Hydroxyl Groups on Coumarins

The presence of multiple hydroxyl groups on the coumarin ring necessitates regioselective reactions to modify a specific hydroxyl group. The relative acidity and steric hindrance of the hydroxyl groups can be exploited to achieve this selectivity. While specific examples for the direct regioselective alkylation of 6,7-dihydroxy-8-methoxycoumarin are not detailed in the provided context, general principles of regioselective alkylation of polyhydroxylated aromatic compounds are well-established. Protecting groups can be employed to block more reactive hydroxyl groups, allowing for the alkylation of the desired position, followed by deprotection.

Introduction of Diverse Chemical Moieties at Specific Positions (e.g., C-4, C-5, C-8) on Dihydroxycoumarin Derivatives

The coumarin ring is amenable to functionalization at various positions, with the C-3 and C-4 positions being particularly common sites for modification. nih.gov For instance, coumarin-3-carboxylic acids can be reacted with amino acid methyl esters to form coumarin-3-amino acid methyl ester derivatives. nih.gov

Furthermore, the C-4 position of hydroxycoumarins can be a site for introducing new functionalities. While the provided information does not specifically address the this compound, it highlights the synthesis of 4-hydroxy-3-substituted coumarins and the introduction of substituents at the C-4 position of 7-hydroxycoumarins. nih.govnih.gov For example, 7-hydroxycoumarins can react with activated aziridines to yield ring-opened products, effectively introducing a new side chain at the 7-oxygen. nih.gov

Chemoenzymatic Synthesis of Coumarin Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules. In the context of coumarins, enzymes can be used for regioselective transformations that are often difficult to achieve with traditional chemical methods.

One notable example is the use of catechol-O-methyltransferase (COMT) from Streptomyces griseus. This enzyme can catalyze the methylation of catechol-like structures. Specifically, it has been shown to convert 6,7-dihydroxycoumarin (esculetin) into two different monomethylated products: 6-hydroxy-7-methoxycoumarin and 6-methoxy-7-hydroxycoumarin. researchgate.net This enzymatic approach offers a high degree of regioselectivity in the methylation of the hydroxyl groups on the coumarin scaffold.

Biological Activities and Pharmacological Mechanisms Pre Clinical Investigations of Coumarin Derivatives

Anti-inflammatory Effects and Underlying Signaling Pathways (e.g., MAPK, NF-κB Modulation)

Isofraxetin (B11897772) has demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Research indicates that its mechanism of action is significantly tied to the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

Studies on human nucleus pulposus cells have shown that Isofraxetin can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) that are induced by interleukin-1β (IL-1β). nih.gov This protective effect is achieved by inhibiting the activation of the NF-κB pathway. science.gov The NF-κB pathway is a critical regulator of inflammation, and its inhibition prevents the transcription of numerous genes involved in the inflammatory process. Specifically, Isofraxetin has been observed to suppress the degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus and subsequent activation of inflammatory genes. science.gov

Furthermore, Isofraxetin's anti-inflammatory activity extends to the MAPK pathway. In pain and edema models, the compound was found to decrease the expression of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2), which are key components of the MAPK pathway. mdpi.com By regulating both NF-κB and MAPK signaling, Isofraxetin effectively curtails the production of inflammatory mediators, highlighting its potential as a therapeutic agent for inflammatory conditions such as osteoarthritis. science.gov

| Target Pathway | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| NF-κB Signaling | Inhibition of IκBα degradation and p65 phosphorylation. | Reduced production of pro-inflammatory cytokines (TNF-α, IL-6). | nih.govscience.gov |

| MAPK Signaling | Decreased expression of phosphorylated ERK1/2. | Reduction in pain and edema. | mdpi.com |

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms (e.g., Nrf2 Pathway Activation, HO-1 Induction)

The antioxidant activity of coumarin (B35378) derivatives is a cornerstone of their therapeutic potential. While direct studies on Isofraxetin's role in the Nrf2 pathway are emerging, research on its close structural isomer, Fraxetin (B1674051) (7,8-dihydroxy-6-methoxycoumarin), provides significant insights into the likely mechanisms.

The Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. researchgate.net Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various cytoprotective genes, including Heme Oxygenase-1 (HO-1). researchgate.netscience.gov HO-1 is a critical enzyme that provides protection against oxidative damage and inflammation. science.gov

Pre-clinical studies on Fraxetin have shown that it can induce the expression of HO-1 in human keratinocytes. science.govuni-halle.de This induction is mediated by the activation of the Nrf2 pathway; Fraxetin treatment leads to the accumulation of Nrf2 in the nucleus and enhances ARE-reporter gene activity. science.govuni-halle.de The activation of Nrf2 by Fraxetin involves upstream kinases such as Akt and AMP-activated protein kinase (AMPK)α. science.gov This Nrf2-mediated induction of HO-1 is a crucial mechanism for protecting cells against oxidative stress-induced injury. science.gov Given that Isofraxetin also possesses a catechol-like structure, it is plausible that it shares this potent antioxidant mechanism, a hypothesis supported by general findings of its antioxidant capabilities. nih.govresearchgate.net

Antimicrobial Efficacy Against Pathogens and Associated Modes of Action (e.g., Cell Membrane Permeability Alteration)

The antimicrobial potential of coumarins has been an area of active investigation. For Isofraxetin, evidence points towards potential antibacterial activity based on its chemical structure.

Phytochemical studies of plants from the Pelargonium genus, which are used in traditional medicine, have identified Isofraxetin as a constituent. scilit.com Analysis of the coumarins from these plants revealed that the specific oxygenation patterns present in Isofraxetin match the structural requirements that have been recently established for significant antibacterial activity. scilit.com These requirements often include the presence of methoxy (B1213986) and hydroxyl groups on the benzene (B151609) ring, which can interact with bacterial components. scilit.com

While specific data on the minimum inhibitory concentration (MIC) for Isofraxetin against various pathogens are not extensively detailed in the reviewed literature, the general antibacterial properties of coumarins are well-documented. researchgate.net The mechanisms for related compounds often involve disruption of bacterial cell integrity. For instance, the isomer Fraxetin has been shown to increase the permeability of the bacterial cell membrane and inhibit essential enzymes like DNA topoisomerase, leading to bacterial cell death. It is conceivable that Isofraxetin may employ similar modes of action, though further specific studies are required to confirm its spectrum of activity and precise mechanisms.

Enzyme Inhibition Profiles and Mechanistic Studies (e.g., Xanthine (B1682287) Oxidase, Cholinesterases, Mcl-1)

Isofraxetin and related coumarin derivatives have been evaluated for their ability to inhibit various enzymes implicated in disease, demonstrating a potential for broad therapeutic applications.

Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its overactivity leads to the production of uric acid, a causative factor in gout. researchgate.net Extracts from Fraxinus species, which contain Isofraxetin, have been studied for their antioxidative action in systems involving xanthine oxidase, suggesting a potential inhibitory role for its constituent coumarins. researchgate.net However, specific IC50 values for Isofraxetin's inhibition of xanthine oxidase are not prominently reported in the available literature.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are critical for the management of Alzheimer's disease. science.gov Various natural and synthetic coumarin derivatives have been screened for this activity, with many showing a significant ability to inhibit these enzymes. science.govresearchgate.net This suggests that the coumarin scaffold, as present in Isofraxetin, is a promising backbone for the development of new cholinesterase inhibitors.

Mcl-1 Inhibition: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers, contributing to therapeutic resistance. grafiati.com Inhibition of Mcl-1 is a key strategy in cancer therapy. Studies on coumarin derivatives have shown that they can act as Mcl-1 inhibitors. grafiati.comlookchem.com Research has indicated that a catechol group is a key structural feature for Mcl-1 inhibitory activity in coumarins, a feature present in the core structure of Isofraxetin. lookchem.com

Neuroprotective Potential and Associated Cellular Mechanisms

One of the most extensively studied properties of Isofraxetin is its neuroprotective potential. Pre-clinical investigations have robustly demonstrated its ability to shield neurons from damage in models of neurodegenerative diseases like Parkinson's disease (PD).

In a lipopolysaccharide (LPS)-induced mouse model of PD, pre-treatment with Isofraxetin significantly improved motor dysfunction, as evidenced by better performance in rotarod, pole-climbing, and beam-walking tests. science.gov The compound was shown to mitigate damage to dopaminergic neurons, the primary cell type lost in PD. science.gov This neuroprotective effect is linked to its potent anti-inflammatory and antioxidant activities within the central nervous system. science.govscience.gov

The cellular mechanisms underlying this protection involve the suppression of neuroinflammation. Isofraxetin markedly inhibits the activation and accumulation of microglia, the brain's resident immune cells, which can become overactive and contribute to neuronal damage in neurodegenerative states. science.gov It also reduces the expression of inflammatory cytokines like TNF-α and IL-1β in the brain. science.gov Furthermore, Isofraxetin has been found to protect against the atrophy of axons and dendrites induced by amyloid-beta peptides, which are associated with Alzheimer's disease. science.gov

| Activity | Cellular Mechanism | Pre-clinical Model | Reference |

|---|---|---|---|

| Protection of Dopaminergic Neurons | Inhibition of microglial activation and neuroinflammation (reduced TNF-α, IL-1β). | LPS-induced Parkinson's disease model (mice). | science.gov |

| Improved Motor Function | Restoration of glucose uptake in the striatum. | LPS-induced Parkinson's disease model (mice). | science.gov |

| Protection Against Neurite Atrophy | Prevention of axon and dendrite shortening. | Aβ(25-35)-induced neuronal damage model. | science.gov |

Investigations in Pre-clinical Disease Models Using Coumarin Analogues

The therapeutic potential of Isofraxetin has been validated in several pre-clinical models of human diseases, underscoring its diverse pharmacological activities.

In the field of neurodegeneration, Isofraxetin has been successfully tested in a lipopolysaccharide (LPS)-induced model of Parkinson's disease. In this model, the compound not only alleviated motor deficits but also reduced the underlying neuroinflammation and dopaminergic neuron loss, confirming its neuroprotective efficacy in a living organism. science.govscience.gov

For inflammatory conditions, Isofraxetin has shown promise in models of osteoarthritis and pain. It has been shown to protect human osteoarthritis chondrocytes from inflammation induced by IL-1β. science.gov In animal models of pain and inflammation, such as those induced by acetic acid and xylene, Isofraxetin demonstrated significant analgesic effects and reduced ear edema, respectively. mdpi.com

The compound's utility has also been explored in cardiovascular and cancer research. One study noted that Isofraxetin can alleviate myocardial infarction through the inhibition of the NLRP3 inflammasome. science.gov In the context of cancer, it has been found to inhibit the proliferation and induce apoptosis in human colorectal cancer cells by blocking the Akt signaling pathway. science.gov These investigations across various disease models highlight the multitarget potential of Isofraxetin as a lead compound for drug development.

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Chemical Structure/Class |

|---|---|---|

| 6,7-Dihydroxy-8-methoxycoumarin | Isofraxetin | Coumarin |

| Fraxetin | 7,8-dihydroxy-6-methoxycoumarin | Coumarin |

| Tumor Necrosis Factor-alpha | TNF-α | Cytokine |

| Interleukin-6 | IL-6 | Cytokine |

| Interleukin-1β | IL-1β | Cytokine |

| Heme Oxygenase-1 | HO-1 | Enzyme |

Advanced Analytical Methodologies for the Detection and Quantification of Coumarins

Chromatographic Techniques for Trace Analysis and Compound Profiling

Chromatography is the cornerstone of coumarin (B35378) analysis, providing the necessary separation of individual compounds from complex mixtures prior to their detection and quantification. The choice of chromatographic technique is often dictated by the polarity of the analytes, the complexity of the sample matrix, and the desired sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of coumarins due to its versatility and applicability to a wide range of polar and non-polar compounds. The separation is typically achieved on a reversed-phase column, most commonly a C18 stationary phase, using a mobile phase gradient of an acidified aqueous solution and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.netcore.ac.uk

Diode Array Detector (DAD) and Photodiode Array (PDA) Detector: These detectors are routinely coupled with HPLC for coumarin analysis. They provide spectral information across a range of wavelengths, which aids in the identification and purity assessment of the eluted compounds. For instance, an HPLC-DAD method has been developed for the simultaneous determination of coumarins, including dicoumarol, coumarin, and 4-hydroxycoumarin (B602359), in sweet clover. researchgate.net In another study, the HPLC-PDA analysis of Fraxinus mandshurica roots, a known source of coumarins, allowed for the quantification of various lignans, demonstrating the utility of this setup for analyzing complex plant extracts. nih.gov The UV absorbance for coumarins like esculin (B1671248) and fraxin (B1674053) is often monitored around 340 nm. core.ac.uk

Fluorescence Detector (FLD): Many coumarins exhibit native fluorescence, a property that can be exploited for highly sensitive and selective detection. youtube.com HPLC coupled with a fluorescence detector (HPLC-FLD) can achieve significantly lower limits of detection compared to UV-based detectors, often in the nanogram per milliliter range. nih.gov A method for the multicomponent determination of 4-hydroxycoumarin anticoagulant rodenticides in blood serum utilizes reversed-phase gradient chromatography with fluorescence detection at an excitation wavelength of 318 nm and an emission wavelength of 390 nm. nih.gov The fluorescence properties of coumarins are influenced by their chemical structure, with electron-donating groups generally enhancing fluorescence emission. sapub.org For a mixture of coumarins including esculin, herniarin, and scopoletin (B1681571), fluorescence detection with excitation at 320 nm and emission at 450 nm has been successfully applied. nih.govresearchgate.net

Mass Spectrometry (MS) Detector: The coupling of HPLC with a mass spectrometer (HPLC-MS) combines the excellent separation power of HPLC with the high sensitivity and specificity of mass analysis, making it a powerful tool for the unambiguous identification and quantification of coumarins in complex matrices. mdpi.com This technique is particularly valuable for metabolic studies and for the analysis of samples with low analyte concentrations.

A summary of representative HPLC methods for related coumarins is presented in the table below.

| Compound(s) | HPLC Column | Mobile Phase | Detection | Application | Reference |

| Esculin, Fraxin | LiChrospher RP 18 (150 x 4 mm i.d.) | Acetic acid (1%) and methanol (84:16 v/v) | UV at 340 nm | Horse-chestnut bark analysis | core.ac.uk |

| Esculin, Coumarin, Herniarin, 4-Methylumbelliferone, Scoparone, Scopoletin | Core-shell C18 (100 x 4.6 mm, 5 µm) | Gradient of 1% aqueous acetic acid and methanol | FLD (Ex 320 nm, Em 450 nm) | Wine analysis | nih.gov |

| Brodifacoum, Bromadiolone, Coumatetralyl, Difenacoum, Warfarin | Reversed-phase | Gradient | FLD (Ex 318 nm, Em 390 nm) | Blood serum analysis | nih.gov |

| Fraxetin (B1674051) and its glucuronides | - | - | UV | Human liver microsome analysis | researchgate.net |

Gas Chromatography (GC) is another powerful separation technique, but its application to coumarins is often limited by their polarity and relatively low volatility. For many hydroxylated coumarins, derivatization is required to increase their volatility and thermal stability, making them amenable to GC analysis. However, for less polar coumarins, GC-MS can be a highly effective analytical method.

A sensitive and high-throughput GC-MS method has been established for the simultaneous quantitative determination of simple coumarins (like coumarin, 6-methylcoumarin, and 7-methoxycoumarin) and furanocoumarins in cigarettes. nih.gov This method involves solid-phase extraction for sample cleanup, followed by GC-MS analysis in the selected-ion monitoring (SIM) mode, which provides high sensitivity and selectivity. nih.gov While direct GC-MS analysis of highly polar coumarins like 6,7-Dihydroxy-8-methoxycoumarin is challenging without derivatization, the technique is well-suited for related, less polar analogues. The Golm Metabolome Database contains GC-MS data for coumarin itself, indicating the utility of this technique for the broader class of compounds. hmdb.ca Furthermore, GC-MS has been used to identify volatile components in the roots of Fraxinus mandshurica, a plant known to contain a variety of coumarins. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

A UPLC-ESI-MS/MS method has been developed and validated for the simultaneous determination of several compounds, including fraxetin, in beagle dog plasma. nih.gov This method employs an Acquity UPLC HSS T3 C18 column (2.1 mm × 100 mm, 1.8 µm) with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile. nih.gov This highlights the suitability of UPLC for pharmacokinetic studies of coumarins. In another application, the content of esculetin (B1671247), scopoletin, and fraxetin in horse chestnut flowers was determined using a UPLC method, demonstrating its utility for the quantitative analysis of these compounds in plant materials. ptfarm.pl Furthermore, UPLC coupled with electrospray quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS) has been used for the comprehensive chemical profiling of Fraxinus mandshurica roots, leading to the identification of six different coumarins. nih.gov

A summary of UPLC methods for related coumarins is presented below.

| Compound(s) | UPLC Column | Mobile Phase | Detection | Application | Reference |

| Aesculin, Aesculetin, Fraxetin, Fraxin, Polydatin | Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) | Gradient of 0.1% formic acid and acetonitrile | ESI-MS/MS | Pharmacokinetic study in beagle dog plasma | nih.gov |

| Esculetin, Scopoletin, Fraxetin | C18 | Gradient of acetic acid in water and acetonitrile | UV at 254 nm | Quantitative analysis in horse chestnut flowers | ptfarm.pl |

| Coumarins (6 identified) | - | - | ESI-Q-TOF-MS | Chemical profiling of Fraxinus mandshurica roots | nih.gov |

Mass Spectrometry (MS) Applications in Coumarin Research

Mass spectrometry is an indispensable tool in coumarin research, providing crucial information on molecular weight and structure. When coupled with chromatographic separation techniques, it offers unparalleled specificity and sensitivity for the analysis of these compounds in complex mixtures.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like many coumarins. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, allowing for the direct determination of the molecular mass.

UPLC-ESI-MS/MS has been successfully used for the simultaneous determination of fraxetin and other compounds in plasma, where specific precursor-to-product ion transitions are monitored for quantification. nih.gov For fraxetin, the transition m/z 206.8 → m/z 192.1 was monitored. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information. The fragmentation of flavonoids, which share structural similarities with coumarins, has been extensively studied using ESI-MS/MS, with common neutral losses including water (H₂O) and carbon monoxide (CO). mdpi.com In the analysis of sweet osmanthus leaves by HPLC-DAD-ESI-MS, two coumarin derivatives were tentatively identified based on their mass spectral data. nih.gov Negative ion ESI-MS has also been shown to be effective for the analysis of flavonoids, with fragmentation patterns providing insights into the structure of the molecules. ed.ac.uk

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of a wide range of molecules, including non-polar compounds and complex mixtures. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the soft ionization of the analyte.

While not as commonly used as ESI for routine quantitative analysis of single coumarins, MALDI-TOF MS has unique applications in coumarin research. It has been shown to be highly effective for the analysis of complex plant extracts, in some cases identifying more components than LC-ESI-MS. thieme-connect.com A significant application of this technique is MALDI Mass Spectrometry Imaging (MALDI-MSI), which allows for the visualization of the spatial distribution of compounds within a sample. For example, MALDI-TOF-MSI has been used to map the distribution of 37 different coumarins in the primary root and 36 in the lateral root of Angelica dahurica, revealing that they are concentrated in the periderm, cortex, and phloem. researchgate.net Although not a direct analysis of this compound, this demonstrates the potential of MALDI-MSI for studying the localization of coumarins in plant tissues. Additionally, coumarin derivatives have been used as tags to enhance the MALDI-TOF MS signal of peptides, indicating the favorable interaction of the coumarin structure with the MALDI process. nih.govacs.org

Spectroscopic Methods for Quantitative and Qualitative Analysis (e.g., UV-Vis, Fluorescence, NMR)

Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of coumarins, including this compound.

UV-Vis Spectroscopy: UV-Vis absorption spectroscopy is routinely used for the initial identification and quantification of coumarins. The position of the absorption maxima (λmax) is influenced by the substitution pattern on the coumarin nucleus. For instance, the introduction of hydroxyl and methoxy (B1213986) groups can cause a bathochromic (red) shift in the absorption spectrum. rsc.org This technique is often used in conjunction with chromatography for quantitative analysis.

Fluorescence Spectroscopy: Many coumarins are naturally fluorescent, a property that is highly sensitive to their molecular structure and local environment. nih.gov This makes fluorescence spectroscopy a valuable tool for their detection at low concentrations. The fluorescence emission maximum and quantum yield can be significantly affected by the nature and position of substituents. For example, dihydroxy-substituted coumarins, like 6,7-dihydroxycoumarin, can exhibit a significant enhancement in fluorescence intensity in the presence of certain molecules, making them useful as fluorescent probes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the definitive structural elucidation of coumarins. mdpi.comresearchgate.net

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. For a compound like this compound, one would expect to see signals for the aromatic protons on the coumarin ring system, a singlet for the methoxy group protons, and signals for the hydroxyl protons. The chemical shifts and coupling constants of the aromatic protons are diagnostic for the substitution pattern. For the related 7-methoxycoumarin (B196161), the methoxy protons appear as a singlet, and the protons on the benzene (B151609) and pyrone rings show characteristic chemical shifts and coupling patterns. chemicalbook.com

¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. For 6,7-dihydroxy-4-methylcoumarin, the chemical shifts of the carbon atoms have been well-documented. spectrabase.com For this compound, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the olefinic carbons of the pyrone ring, and the carbons of the benzene ring, with the positions of the signals for the carbons bearing the hydroxyl and methoxy groups being particularly informative.

Experimental studies on related compounds like 7-hydroxy-6-methoxycoumarin have utilized these spectroscopic methods in combination with theoretical DFT studies to comprehensively characterize the molecule. researchgate.net

Fluorescence Spectroscopy for Probing Coumarin Interactions and Cellular Localization

The inherent fluorescence of many coumarin derivatives makes fluorescence spectroscopy an excellent tool for studying their interactions with biological macromolecules and for visualizing their localization within cells. nih.gov

The fluorescence properties of a coumarin, such as its emission wavelength, intensity, and lifetime, can change upon binding to a protein like human serum albumin (HSA). nih.govrepec.orgijsciences.com These changes can be used to determine binding constants, identify the number of binding sites, and infer the nature of the binding environment. For example, studies on the interaction of various coumarin derivatives with HSA have shown that the binding affinity and the location of the binding site are influenced by the substituents on the coumarin ring. nih.govrepec.orgijsciences.com

Furthermore, coumarin-based fluorescent probes have been developed to target and image specific organelles within living cells, such as the endoplasmic reticulum. nih.gov The lipophilicity and structural features of these probes determine their selective accumulation in different cellular compartments. The fluorescence of these probes allows for real-time imaging of cellular processes and the distribution of the coumarin derivative. This is particularly useful for understanding the mechanism of action of biologically active coumarins. The development of coumarin derivatives as fluorescent probes for biosensing and bioimaging is an active area of research due to their high sensitivity, good photostability, and tunable fluorescence properties. nih.gov

Optimized Sample Preparation and Extraction Procedures for Various Matrices (e.g., Botanical, Biological)

The effective analysis of this compound from various sources, such as plant material or biological fluids, necessitates robust and optimized sample preparation and extraction methods. The goal is to isolate the target analyte from a complex matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Botanical Matrices:

For the extraction of coumarins from plant materials, several techniques can be employed.

Solvent Extraction: This is the most common method, utilizing solvents of varying polarities, such as methanol, ethanol (B145695), or mixtures with water. The choice of solvent depends on the polarity of the target coumarin. For a dihydroxy-methoxy coumarin, a moderately polar solvent system would likely be effective.

Reflux Extraction: Heating the plant material with a solvent under reflux can improve extraction efficiency, especially for less soluble compounds. mdpi.com

Solid-Phase Extraction (SPE): SPE is a valuable cleanup step after initial solvent extraction. It uses a solid sorbent to selectively retain the analyte or interfering compounds, allowing for their separation. This is crucial for obtaining clean extracts for subsequent chromatographic analysis.

For instance, in the synthesis of related coumarin derivatives, purification often involves recrystallization from solvents like ethanol or separation using column chromatography on silica (B1680970) gel. mdpi.comnih.gov

Biological Matrices:

Extracting metabolites from biological samples like plasma, urine, or tissue homogenates presents unique challenges due to the complexity of the matrix.

Protein Precipitation: For plasma or serum samples, an initial step of protein precipitation is often required. This is typically achieved by adding an organic solvent like acetonitrile or methanol.

Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from the aqueous biological matrix into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE is widely used for the cleanup and concentration of analytes from biological fluids. Different SPE sorbents (e.g., C18, mixed-mode) can be used to optimize the recovery of the target coumarin and its metabolites.

For metabolomics studies involving the analysis of compounds in biological tissues, a common extraction procedure involves homogenization of the tissue in a solvent mixture, such as acetonitrile, isopropanol, and water, followed by centrifugation to remove cellular debris. nih.gov The resulting supernatant can then be directly analyzed or subjected to further cleanup steps.

The development of an analytical method often involves careful optimization of extraction parameters, including the type of solvent, pH, temperature, and extraction time, to maximize the recovery of the analyte and minimize matrix effects.

Potential Research Applications and Future Directions for 6,7 Dihydroxy 8 Methoxycoumarin

Rational Design and Development of Novel Therapeutic Lead Compounds from Coumarin (B35378) Scaffolds

The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for the design of new drugs targeting a wide array of biological targets. rsc.orgnih.govmdpi.com The inherent bioactivity of coumarins, including anti-inflammatory, antimicrobial, and antitumor effects, is largely dependent on the nature and position of substituents on the bicyclic core. nih.gov This provides a strong rationale for using 6,7-Dihydroxy-8-methoxycoumarin as a starting point for creating novel therapeutic lead compounds.

Researchers can systematically modify the hydroxyl and methoxy (B1213986) groups of this compound to explore structure-activity relationships (SAR). For instance, alkylation, acylation, or glycosylation of the hydroxyl groups could lead to derivatives with altered solubility, bioavailability, and target-binding affinity. The methoxy group can also be transformed into other functional groups to probe interactions with specific biological targets. nih.govfrontiersin.org

The development of coumarin-based derivatives has shown promise in several therapeutic areas:

Anticancer Agents: Many coumarin derivatives have demonstrated antitumor activity by inhibiting cancer cell proliferation without significant toxicity to healthy cells. nih.gov Their mechanisms often involve the inhibition of signaling pathways like PI3K/AKT/mTOR and angiogenesis. nih.gov For example, novel 8-methoxycoumarin-3-carboxamides have been synthesized and shown to have potent anticancer activity against liver cancer cells. nih.gov

Neuroprotective Agents: Coumarins are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.govnih.gov They can act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of these diseases. nih.govfrontiersin.org

Antimicrobial Agents: The planar structure of the coumarin ring facilitates interaction with microbial biomacromolecules like DNA, making it an attractive scaffold for developing new antibacterial and antifungal agents. frontiersin.org

The design of new therapeutic agents often involves creating hybrid molecules that combine the coumarin scaffold with other pharmacophores to enhance activity or target multiple pathways. researchgate.net This approach has been used to develop potent and multifunctional bioactive agents. researchgate.net

| Derivative Class | Therapeutic Target/Application | Key Structural Features |

| Coumarin-Thiazole Hybrids | Antibacterial (e.g., against MRSA) | Thiazole ring incorporated into the coumarin structure. frontiersin.org |

| Quinoline-Based POLRMT Inhibitors | Prostate Cancer | Replacement of the coumarin scaffold with a quinoline (B57606) ring. acs.org |

| 8-Methoxycoumarin-3-Carboxamides | Liver Cancer | Carboxamide group at the 3-position and a methoxy group at the 8-position. nih.gov |

| Coumarin-Chalcone Hybrids | Neurodegenerative Diseases | Combination of coumarin and chalcone (B49325) structures. mdpi.com |

Exploration of Multi-target Pharmacological Modulators Based on Coumarin Structure

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has led to a growing interest in multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. The coumarin scaffold is well-suited for the development of such agents. nih.govnih.gov

For instance, in the context of Alzheimer's disease, researchers have developed coumarin derivatives that dually inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govfrontiersin.org This dual inhibition can have a synergistic effect, addressing both the cholinergic deficit and oxidative stress associated with the disease. nih.gov The design of these multi-target agents often involves linking the coumarin core to other pharmacophoric groups via a flexible linker, allowing the molecule to bind to different sites on one or more target proteins. researchgate.net

Studies on curcumin-coumarin hybrid analogues have also shown potential as multitarget agents in neurodegenerative disorders. mdpi.com The ability of coumarin derivatives to target multiple cancer pathways, including aromatase and kinase inhibition, further highlights their potential as multi-target pharmacological modulators. researchgate.net

Utilization of Coumarins as Biochemical Probes and Fluorescent Markers in Research

Coumarins are highly valued in biochemical research due to their fluorescent properties. nih.gov Many coumarin derivatives exhibit strong fluorescence that is sensitive to the local environment, such as polarity and viscosity. nih.gov This makes them excellent candidates for use as biochemical probes and fluorescent markers. thermofisher.com

The fluorescence of coumarins can be "tuned" by modifying the substituents on the coumarin ring. nih.gov For example, introducing an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position can significantly enhance fluorescence quantum yields. nih.gov

Specific applications of coumarin-based fluorescent probes include:

Enzyme Substrates: Coumarin derivatives are widely used as fluorogenic substrates for detecting enzyme activity. thermofisher.com The coumarin is often attached to a recognition motif for a specific enzyme. When the enzyme cleaves the substrate, the coumarin is released, resulting in a measurable increase in fluorescence.

Sensing and Imaging: Coumarin-based probes have been developed for the detection of various ions and small molecules, such as Cu2+. frontiersin.org They are also used for bioimaging applications, allowing researchers to visualize cellular structures and processes. cancer.gov

Probing Molecular Environments: The sensitivity of coumarin fluorescence to the local environment allows them to be used to study the properties of systems like micelles and polymers. nih.gov For example, 6,7-dimethoxy-coumarin has been studied as a probe for hydration dynamics in biologically relevant systems. nih.gov

While the direct use of this compound as a fluorescent probe has been explored, particularly for detecting nitroxide radicals, its dihydroxy substitution pattern offers a unique platform for designing novel probes with specific sensing capabilities. nih.govresearchgate.net

| Coumarin Probe Type | Application | Principle of Operation |

| Fluorogenic Enzyme Substrates | Detecting enzyme activity | Enzymatic cleavage releases a fluorescent coumarin. thermofisher.com |

| Ion-Selective Probes | Detecting specific ions (e.g., Cu2+) | Ion binding causes a change in fluorescence properties. frontiersin.org |

| Environmental Probes | Studying molecular environments (e.g., micelles) | Fluorescence is sensitive to local polarity and viscosity. nih.gov |

| Nitroxide Radical Probes | Detecting reactive oxygen species | Interaction with the radical leads to a change in fluorescence. nih.govresearchgate.net |

Investigations into Synergistic Effects of this compound with Other Bioactive Agents

The combination of different bioactive agents can often lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. Investigating the synergistic potential of this compound with other compounds is a promising area of research.

For example, in cancer therapy, combining a coumarin derivative with a standard chemotherapeutic drug could potentially enhance the efficacy of the treatment, reduce required doses, and overcome drug resistance. mdpi.com Similarly, in the context of infectious diseases, combining a coumarin-based antimicrobial with an existing antibiotic could broaden the spectrum of activity or combat resistant strains. researchgate.net

Studies have shown that simple coumarins combined with sorafenib (B1663141) have anticancer activities against certain cancer cell lines. mdpi.com The hepatoprotective effects of 7-methylcoumarin (B190331) and 7-methoxycoumarin (B196161) have been demonstrated in combination with the toxin CCl4, suggesting a protective and potentially synergistic interaction. nih.gov

Future research could explore the synergistic effects of this compound with a wide range of bioactive agents, including other natural products, synthetic drugs, and even physical therapies like radiation.

Emerging Research Areas in Coumarin Chemistry and Biology

The field of coumarin research is constantly evolving, with several emerging areas holding significant promise for the future. nih.govontosight.ai

Biotechnology-Based Synthesis: There is growing interest in using biotechnological methods, such as microbial fermentation and enzymatic catalysis, for the synthesis of coumarins and their derivatives. futuremarketinsights.com These approaches can offer more sustainable and environmentally friendly alternatives to traditional chemical synthesis.

Development of "Smart" Probes: The design of coumarin-based fluorescent probes is becoming increasingly sophisticated. Researchers are developing "smart" probes that can be activated by specific stimuli or that can provide ratiometric readouts for more accurate quantification. cancer.gov

Coumarin-Based Agrochemicals: The biological activities of coumarins are also being explored in the context of agriculture. futuremarketinsights.com Coumarin derivatives could potentially be developed as novel, bio-based pesticides or plant growth regulators. futuremarketinsights.com

Advanced Materials: The unique photophysical properties of coumarins make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

As our understanding of the chemical and biological properties of coumarins continues to grow, we can expect to see even more innovative applications for compounds like this compound in the years to come. frontiersin.org

Conclusion and Outlook

Synthesis of Current Knowledge on 6,7-Dihydroxy-8-methoxycoumarin and its Research Significance

This compound, a prominent member of the coumarin (B35378) family, is a bioactive molecule naturally present in various plants, with a notable presence in Cortex Fraxini. nih.gov Its chemical structure, featuring a benzopyrone core with hydroxyl and methoxy (B1213986) functional groups, underpins its diverse biological activities. The compound is also known by its trivial name, Fraxetin (B1674051).

Synthesis and Biosynthesis: The generation of this compound can be achieved through both chemical synthesis and biosynthetic pathways. Enzymatic biosynthetic routes have been identified where precursors like esculetin (B1671247) and ferulic acid are utilized. nih.gov Chemical synthesis approaches often commence from simple phenolic compounds, allowing for the controlled production of fraxetin and its derivatives. nih.gov

Chemical Properties and Characterization: The compound presents as a light yellow crystalline solid. guidechem.com Its melting point is reported to be between 230-231 °C. chemicalbook.com The structural elucidation of this compound and its analogues is routinely accomplished through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activities: Extensive research has unveiled a broad spectrum of pharmacological effects associated with this compound. These include potent antioxidant, anti-inflammatory, and anticancer properties. nih.govmedchemexpress.com

Antioxidant Activity: The antioxidant capacity of fraxetin is a key attribute, contributing to its protective effects against oxidative stress-induced cellular damage. researchgate.netnih.gov Studies have demonstrated its ability to scavenge free radicals. encyclopedia.pub The presence of hydroxyl groups on the coumarin scaffold is crucial for this activity. encyclopedia.pubresearchgate.net

Anti-inflammatory Effects: Fraxetin exhibits significant anti-inflammatory activity by modulating various signaling pathways. nih.gov It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β. medchemexpress.com The anti-inflammatory action is partly mediated through the inhibition of pathways like NF-κB and MAPK. nih.govmdpi.com

Anticancer Potential: The anticancer activity of fraxetin has been observed in various cancer cell lines. nih.gov It can inhibit cancer cell proliferation, invasion, and migration, as well as induce apoptosis (programmed cell death). nih.govmedchemexpress.com For instance, it has shown efficacy against human breast cancer (MCF-7) cells and hepatocellular carcinoma cells. medchemexpress.comnih.gov The mechanisms underlying its anticancer effects involve the induction of mitochondrial dysfunction and the modulation of signaling pathways like STAT3 and PI3K/Akt. nih.govnih.gov

Other Biological Activities: Beyond these primary effects, research also points to neuroprotective, hepatoprotective, antidiabetic, and antimicrobial activities. nih.govresearchgate.netfrontiersin.org

The multifaceted biological profile of this compound underscores its considerable research significance as a lead compound for the development of new therapeutic agents.

Identification of Critical Knowledge Gaps and Strategic Directions for Future Research

Despite the wealth of existing research, several knowledge gaps remain, presenting strategic directions for future investigations.

Pharmacokinetics and Bioavailability: A critical area requiring further exploration is the pharmacokinetic profile of this compound. While it is known to be distributed to various organs, its limited water solubility may impact its bioavailability. nih.gov Future research should focus on developing novel formulations or delivery systems to enhance its solubility and absorption, thereby improving its therapeutic efficacy.

In Vivo Efficacy and Long-term Studies: While numerous in vitro studies have demonstrated the potent biological activities of fraxetin, more extensive in vivo studies in animal models are necessary to validate these findings. nih.gov Long-term studies are also crucial to understand the chronic effects and potential for therapeutic application in diseases like cancer and chronic inflammatory conditions. frontiersin.org

Mechanism of Action: While several signaling pathways have been implicated in the biological effects of fraxetin, a more detailed understanding of its molecular targets is needed. nih.gov Identifying the specific proteins and enzymes that fraxetin interacts with will provide a clearer picture of its mechanism of action and facilitate the design of more potent and selective analogues.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to delineate the precise contribution of the hydroxyl and methoxy groups to the various biological activities. encyclopedia.pub This knowledge will be invaluable for the rational design of new derivatives with improved potency and selectivity.

Broader Implications of this compound Research in Medicinal Chemistry and Natural Product Discovery

The study of this compound holds broader implications for the fields of medicinal chemistry and natural product discovery.

A Promising Scaffold for Drug Development: The coumarin scaffold, as exemplified by fraxetin, represents a privileged structure in medicinal chemistry. researchgate.net Its versatility and amenability to chemical modification make it an attractive starting point for the development of new drugs targeting a wide range of diseases. nih.gov

Highlighting the Value of Natural Products: The diverse biological activities of fraxetin reaffirm the importance of natural products as a rich source of novel therapeutic agents. researchgate.netresearchgate.net The exploration of plant-derived compounds continues to be a vital strategy in the quest for new medicines.

Informing the Development of Multi-target Drugs: The ability of fraxetin to modulate multiple signaling pathways suggests its potential as a multi-target agent. nih.gov This is particularly relevant for the treatment of complex multifactorial diseases like cancer and neurodegenerative disorders, where targeting a single pathway may not be sufficient.

Q & A

Basic: What are the optimal synthetic routes for 6,7-Dihydroxy-8-methoxycoumarin, and how are intermediates purified?

Methodological Answer:

The compound is typically synthesized via Pechmann condensation or hydroxylation/methylation of precursor coumarins. A common approach involves reacting resorcinol derivatives with β-keto esters under acidic conditions (e.g., sulfuric acid) to form the coumarin backbone. Subsequent regioselective hydroxylation and methoxylation steps are critical. For purification, column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) is effective. Recrystallization in ethanol or methanol improves purity, with yields averaging 60–75% .

Advanced: How can researchers address low synthetic yields due to competing hydroxylation at the 5-position?

Methodological Answer:

To minimize undesired 5-hydroxylation, use protecting groups like acetyl or benzyl for the 6,7-dihydroxy moieties during synthesis. For example, acetylation prior to methoxylation at the 8-position reduces side reactions. Post-synthesis, deprotection with mild bases (e.g., K₂CO₃ in methanol) restores hydroxyl groups. Reaction monitoring via TLC (silica gel, UV visualization) and optimizing solvent polarity (e.g., DMF for controlled reactivity) can enhance regioselectivity .

Basic: What analytical methods are recommended for quantifying this compound in plant extracts?

Methodological Answer:

Reverse-phase HPLC with a C18 column and UV detection at 320 nm is standard. A mobile phase of acetonitrile/water (25:75 v/v) with 0.1% formic acid improves peak resolution. For validation, intra-day precision (RSD < 2%) and inter-day precision (RSD < 5%) should be assessed using triplicate injections of spiked samples. Calibration curves (1–100 µg/mL) with R² > 0.99 ensure linearity .

Advanced: How can structural analogs (e.g., 5-methoxy-6,7-methylenedioxycoumarin) interfere with analysis, and how is this mitigated?

Methodological Answer:

Structural analogs may co-elute due to similar polarity. To resolve this, use UPLC with a sub-2µm particle column for higher resolution. Alternatively, employ tandem mass spectrometry (LC-MS/MS) in MRM mode, targeting unique fragmentation ions (e.g., m/z 207 → 163 for this compound). Cross-validation with NMR (e.g., ¹H-NMR for methoxy group confirmation at δ 3.8–4.0 ppm) further distinguishes analogs .

Basic: What in vitro assays are used to evaluate the antioxidant activity of this compound?

Methodological Answer:

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. Prepare a 0.1 mM DPPH solution in methanol and mix with the compound (10–100 µM). Measure absorbance at 517 nm after 30 minutes. Calculate IC₅₀ values using nonlinear regression. Parallel FRAP (ferric reducing antioxidant power) assays with Trolox standards provide complementary data. Include quercetin as a positive control .

Advanced: How do structural modifications (e.g., glycosylation) impact bioavailability and pharmacological efficacy?

Methodological Answer:

Glycosylation at the 7-hydroxy group (e.g., glucopyranoside derivatives) enhances water solubility but may reduce membrane permeability. Assess bioavailability using Caco-2 cell monolayers: measure apical-to-basolateral transport (Papp) and compare with parent compound. For in vivo efficacy, use rodent models to track plasma concentration (LC-MS) and tissue distribution. Methylation at the 8-position improves metabolic stability in hepatic microsome assays .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Work in a fume hood with local exhaust ventilation. Store the compound in amber glass vials at 4°C under inert gas (e.g., argon) to prevent oxidation. Solubility in ethanol or DMSO (10 mM stock) minimizes dust generation during weighing .

Advanced: How can researchers manage risks from decomposition products during long-term storage?

Methodological Answer:

Decomposition via photolysis or oxidation can generate quinone derivatives. Monitor stability by HPLC every 3 months. For sensitive applications, add antioxidants (e.g., 0.1% BHT) to stock solutions. Store lyophilized samples at -20°C with desiccants (silica gel). Characterize degradation products via HRMS and NMR to assess toxicity .

Advanced: How should conflicting bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

Discrepancies often arise from poor pharmacokinetic properties. Conduct ADME studies: measure plasma protein binding (equilibrium dialysis), metabolic stability (liver microsomes), and permeability (PAMPA assay). If the compound shows high first-pass metabolism, consider prodrug strategies (e.g., ester derivatives). Cross-validate in 3D cell cultures or organoids to bridge in vitro-in vivo gaps .

Basic: What methods are effective for isolating this compound from natural sources like Artemisia vulgaris?

Methodological Answer:

Use Soxhlet extraction with methanol (60°C, 6 hours). Partition the crude extract with ethyl acetate and water (1:1). Further purify via vacuum liquid chromatography (VLC) on silica gel with a gradient of dichloromethane/methanol (95:5 to 80:20). Final isolation with preparative TLC (chloroform:methanol 9:1) yields >90% purity. Confirm identity via HRMS and ¹³C-NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.